

# Spectroscopic Analysis of 1-(3-Aminophenyl)pyrrolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Aminophenyl)pyrrolidin-2-one

Cat. No.: B112458

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-(3-Aminophenyl)pyrrolidin-2-one**. Due to the limited availability of public experimental spectra, this document focuses on predicted spectroscopic data and established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

## Chemical Structure

Figure 1: Chemical Structure of **1-(3-Aminophenyl)pyrrolidin-2-one**

Caption: Chemical structure of **1-(3-Aminophenyl)pyrrolidin-2-one**.

## Spectroscopic Data

While specific experimental data is not readily available, the following tables summarize the predicted spectroscopic information for **1-(3-Aminophenyl)pyrrolidin-2-one** based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic C-H	6.5 - 7.5	Multiplet
Pyrrolidinone CH <sub>2</sub> (adjacent to N)	~3.6	Triplet
Pyrrolidinone CH <sub>2</sub> (adjacent to C=O)	~2.5	Triplet
Pyrrolidinone CH <sub>2</sub> ( $\beta$ to N and C=O)	~2.1	Multiplet
Amine NH <sub>2</sub>	Broad singlet	

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	170 - 180
Aromatic C-N	140 - 150
Aromatic C-H	110 - 130
Aromatic C (ipso to pyrrolidinone)	135 - 145
Pyrrolidinone CH <sub>2</sub> (adjacent to N)	45 - 55
Pyrrolidinone CH <sub>2</sub> (adjacent to C=O)	30 - 40
Pyrrolidinone CH <sub>2</sub> ( $\beta$ to N and C=O)	20 - 30

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1650 - 1690	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch	1250 - 1350	Medium

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M] <sup>+</sup> • (Molecular Ion)	176.09
[M+H] <sup>+</sup>	177.10
Common Fragments	Loss of CO, fragments of the pyrrolidinone ring

## Experimental Protocols

The following are general experimental protocols that can be employed to acquire the spectroscopic data for **1-(3-Aminophenyl)pyrrolidin-2-one**.

### NMR Spectroscopy

A solution of the compound is prepared by dissolving 5-10 mg in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The solution is then transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

## IR Spectroscopy

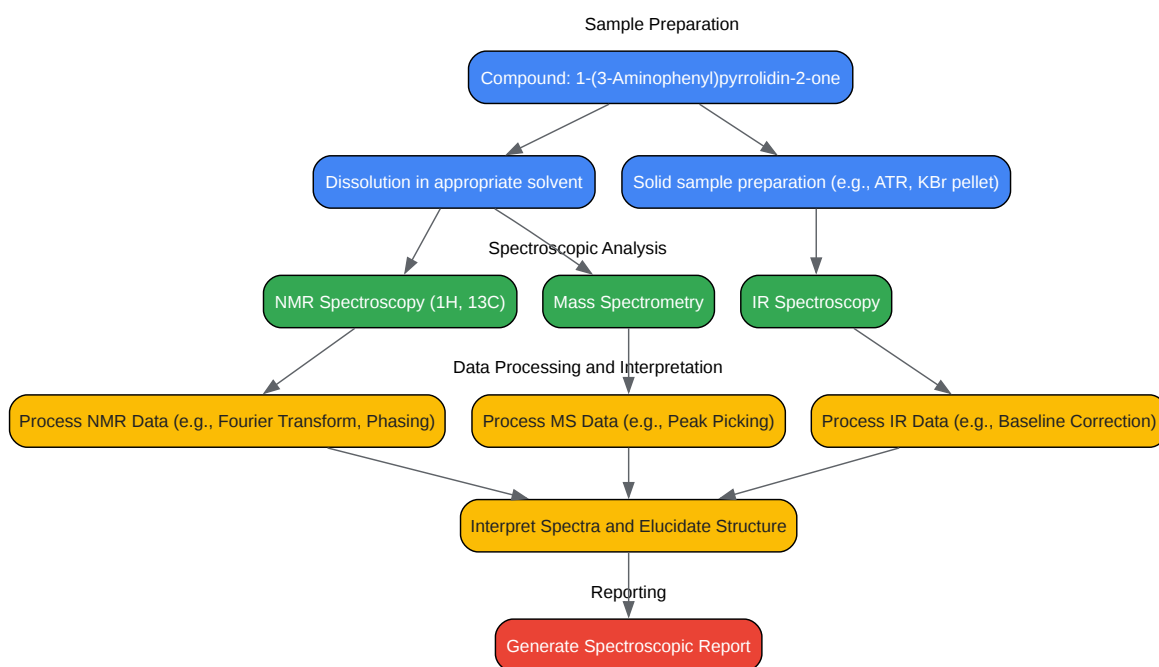
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

## Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source. The mass analyzer then separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-(3-Aminophenyl)pyrrolidin-2-one**.



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Caption: General workflow for spectroscopic analysis.

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